4-Bromo-N-isopropylnaphthalene-1-carboxamide
Description
4-Bromo-N-isopropylnaphthalene-1-carboxamide (CAS: 1381944-77-9) is a brominated naphthalene derivative with the molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.2 g/mol . It belongs to the class of aromatic amides and is structurally characterized by a bromine substituent at the 4-position of the naphthalene ring and an isopropyl carboxamide group at the 1-position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications .
Safety data indicate that it is harmful upon inhalation, skin contact, or ingestion, necessitating strict handling protocols, including the use of personal protective equipment (PPE) and chemical fume hoods . No ecological or toxicological data are currently available, highlighting a gap in comprehensive hazard profiling .
Properties
IUPAC Name |
4-bromo-N-propan-2-ylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9(2)16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDFYLOBJKGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743065 | |
| Record name | 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-77-9 | |
| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene . This intermediate is then reacted with isopropylamine under appropriate conditions to form the desired carboxamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under controlled conditions:
Key Findings:
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Amine substitution : Reaction with primary/secondary amines (e.g., n-butylamine) in ethanol under reflux yields N-substituted derivatives. For example, coupling with n-butylamine achieves 90% yield in 5 hours .
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Alkoxide substitution : Methoxide or ethoxide nucleophiles in DMF at 80°C replace bromine, forming alkoxy-substituted naphthalene carboxamides .
Reaction Conditions Table
| Nucleophile | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| n-Butylamine | Ethanol | Reflux | 5 h | 90% | |
| Methoxide | DMF | 80°C | 12 h | 75% |
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
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Reaction with aryl boronic acids using Pd(PPh₃)₄/CuI in THF/Et₃N produces biaryl derivatives. For structurally similar bromonaphthalimides, yields reach 80% at room temperature .
Sonogashira Coupling
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Alkynylation with terminal alkynes (e.g., tris(4-ethynylphenyl)amine) under inert atmosphere forms ethynyl-linked products .
Participation in Multicomponent Reactions
The bromine and carboxamide groups enable integration into complex heterocycles:
Ugi-4CR Reactions
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In methanol at 55°C, bromine can act as a leaving group in isocyanide-based multicomponent reactions, forming γ-lactams or fused polycycles .
Comparative Reactivity with Structural Analogs
The isopropyl group modifies reactivity compared to other N-alkyl variants:
| Compound | Bromine Substitution Rate | Preferred Reaction Pathway |
|---|---|---|
| 4-Bromo-N-methylnaphthalene-1-carboxamide | Faster | Nucleophilic substitution |
| 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide | Slower | Cross-coupling |
Scientific Research Applications
Pharmaceutical Applications
4-Bromo-N-isopropylnaphthalene-1-carboxamide has been investigated for its role as an intermediate in the synthesis of biologically active compounds. Specifically, it can be utilized in the development of pharmaceuticals targeting viral infections and other diseases.
- Antiviral Properties : The compound serves as a precursor for synthesizing nucleoside analogs, which are crucial in the treatment of viral infections such as HIV and hepatitis B. These nucleosides can inhibit viral replication, making them essential in antiviral therapies .
- Synthetic Intermediates : It is noted for its utility in synthesizing various biologically active compounds, including potential anticancer agents. The structural modifications possible with this compound allow for the development of new pharmacophores that can enhance therapeutic efficacy .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is recognized for its versatility in reaction pathways:
- Synthesis of Naphthalimides : This compound can be employed in the synthesis of naphthalimide derivatives, which are known for their DNA-binding properties and anticancer activities. The ability to modify the naphthalimide structure enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
- Reactions and Yields : Experimental methods have demonstrated that this compound can be synthesized with yields ranging from 74% to 90% under specific reaction conditions. This efficiency is beneficial for large-scale production in pharmaceutical applications .
Research into the biological activities of this compound suggests several mechanisms through which it may exert therapeutic effects:
- DNA Intercalation : Compounds like this compound exhibit the ability to intercalate into DNA, disrupting replication processes and leading to cell death in cancer cells. This property is particularly relevant in the development of anticancer agents that target rapidly dividing cells .
- Topoisomerase Inhibition : The compound may also inhibit topoisomerases, enzymes critical for DNA replication and transcription. By interfering with these enzymes, it can induce apoptosis in cancerous cells .
Data Summary Table
| Application Area | Details |
|---|---|
| Pharmaceuticals | Intermediate for antiviral nucleosides; potential anticancer agent synthesis |
| Synthetic Chemistry | Used in synthesizing naphthalimide derivatives; high yields (74%-90%) reported |
| Biological Activity | DNA intercalation; topoisomerase inhibition leading to apoptosis |
Case Studies and Research Findings
Research findings highlight the compound's potential across various studies:
- A study focused on synthesizing naphthalimide derivatives showed significant anticancer activity linked to their ability to bind DNA effectively .
- Another investigation detailed the synthesis process of this compound and its derivatives, emphasizing their role as intermediates in creating biologically active compounds with antiviral properties .
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity . The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Bromo-N-isopropylnaphthalene-1-carboxamide with structurally analogous compounds, focusing on molecular properties, applications, and safety profiles.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Modifications and Reactivity
- Substituent Effects :
- Bromine Position:
- Bromine at the 1-position (vs. 4-position) may influence regioselectivity in cross-coupling reactions, a critical factor in Suzuki-Miyaura or Buchwald-Hartwig reactions.
Physicochemical Properties Molecular Weight: The sulfonyl derivative (313.21 g/mol) is heavier due to the sulfur and oxygen atoms, impacting solubility and diffusion rates . Thermal Stability: None of the compounds have reported melting or boiling points, limiting direct comparisons .
Applications this compound is explicitly cited for use in building blocks, whereas analogs lack detailed application data .
Safety and Handling
Biological Activity
4-Bromo-N-isopropylnaphthalene-1-carboxamide, with the CAS number 1381944-77-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrNO, with a molecular weight of approximately 292.17 g/mol. The compound features a bromine atom at the 4-position of the naphthalene ring and an isopropyl group attached to the nitrogen atom of the carboxamide functional group. These structural characteristics are significant as they influence the compound's reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, potentially modulating various biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing signal transduction pathways.
Biological Activities
The biological activities of this compound have been studied in various contexts:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of cellular homeostasis.
Antimicrobial Properties
There is emerging evidence that this compound possesses antimicrobial activity against specific bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Bromination : The naphthalene derivative undergoes bromination at the 4-position.
- Amidation : The resulting brominated compound is then reacted with isopropylamine to form the carboxamide.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic Substitution | Bromine in solvent (e.g., CCl₄) |
| Amidation | Nucleophilic Substitution | Isopropylamine, heat |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Effects : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : A recent study reported that this compound inhibited the growth of Staphylococcus aureus, indicating its potential use in treating bacterial infections.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve aromatic proton coupling and confirm isopropyl group integration .
- X-ray Crystallography : Employ SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine absolute configuration and validate stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~ 306.08 g/mol).
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Triangulation : Cross-validate NMR, IR, and X-ray data. For example, discrepancies in carbonyl signals (IR vs. 13C NMR) may indicate polymorphic forms or solvate formation.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
- Dynamic Experiments : Variable-temperature NMR to assess conformational flexibility or hydrogen bonding .
What computational strategies are used to predict the reactivity and binding properties of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic aromatic substitution (bromine’s directing effects) .
- Molecular Docking : Screen against protein targets (e.g., kinase enzymes) using AutoDock Vina to identify potential bioactivity .
- Solvent Modeling : Apply COSMO-RS to predict solubility and stability in polar aprotic solvents .
How should researchers design stability studies to evaluate degradation pathways under varying conditions?
Advanced Research Question
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions (pH 1–13) for 48–72 hours.
- Analytical Monitoring : Use HPLC-PDA to track degradation products; isolate major impurities via prep-TLC for structural identification .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.
What strategies enable regioselective functionalization of the naphthalene core for derivative synthesis?
Advanced Research Question
- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer bromination or cross-coupling reactions .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during multi-step syntheses .
- Metal Catalysis : Pd-mediated Suzuki-Miyaura coupling for aryl-aryl bond formation at the brominated position .
How can researchers validate the purity of this compound in heterogeneous reaction mixtures?
Basic Research Question
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
- Elemental Analysis : Confirm Br content (±0.3% deviation from theoretical) .
- Melting Point Consistency : Compare observed mp with literature values (if available) to detect polymorphic contamination .
What methodologies are recommended for studying intermolecular interactions in solid-state structures?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantify close contacts (C–H···O, Br···π) using CrystalExplorer .
- Thermogravimetry (TGA) : Assess thermal stability and solvent loss in crystalline forms .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to confirm phase purity .
How can kinetic isotope effects (KIEs) be applied to probe reaction mechanisms involving this compound?
Advanced Research Question
- Deuterium Labeling : Synthesize deuterated analogs (e.g., D-labeled isopropyl group) to study rate-determining steps in hydrolysis or coupling reactions.
- Competition Experiments : Compare reaction rates of isotopologs using GC-MS or LC-MS .
- Computational Modeling : Calculate KIEs with quantum mechanical/molecular mechanical (QM/MM) methods .
What are the best practices for reconciling contradictory bioactivity data in pharmacological studies?
Advanced Research Question
- Dose-Response Curves : Repeat assays across multiple concentrations to identify non-linear effects.
- Cell Line Validation : Use orthogonal assays (e.g., fluorescence vs. luminescence) in distinct cell lines (HEK293 vs. HeLa) .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., naphthalene carboxamides) to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
